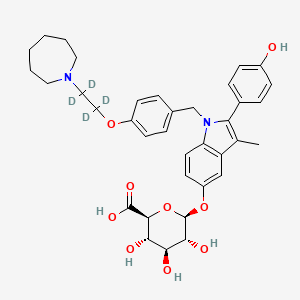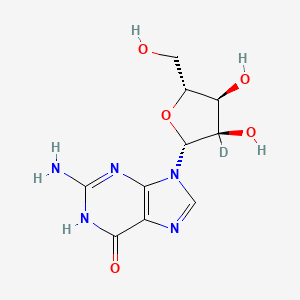
2-(Methoxy-d3)-5-sulfamidobenzoic Acid; 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid; 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid; 5-Sulfamoyl-o-anisic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxy-d3)-5-sulfamidobenzoic Acid, also known as 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid, 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid, and 5-Sulfamoyl-o-anisic Acid-d3, is a deuterated derivative of a benzoic acid compound. This compound is characterized by the presence of a methoxy group and a sulfonamide group attached to the benzene ring. The deuterium labeling (d3) is used to trace the compound in various scientific studies, making it valuable in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid typically involves the introduction of a methoxy group and a sulfonamide group onto a benzoic acid derivative. The process may include:
Methoxylation: Introduction of the methoxy group using methanol and an appropriate catalyst.
Sulfonamidation: Introduction of the sulfonamide group using sulfonamide reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy-d3)-5-sulfamidobenzoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents.
Reduction: Reduction of the sulfonamide group to an amine group using reducing agents.
Substitution: Replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of 5-(Aminosulfonyl)-2-hydroxybenzoic Acid.
Reduction: Formation of 5-(Aminosulfonyl)-2-(hydroxy-d3)benzoic Acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Methoxy-d3)-5-sulfamidobenzoic Acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of sulfonamide-containing drugs.
Industry: In the synthesis of deuterated compounds for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic Acid: Lacks the sulfonamide group, making it less versatile in biological applications.
5-Sulfamoylbenzoic Acid: Lacks the methoxy group, reducing its utility in certain chemical reactions.
2-(Methoxy-d3)-benzoic Acid: Lacks the sulfonamide group, limiting its applications in medicinal chemistry.
Uniqueness
2-(Methoxy-d3)-5-sulfamidobenzoic Acid is unique due to the presence of both the methoxy and sulfonamide groups, along with deuterium labeling. This combination makes it highly valuable in tracing studies, metabolic research, and the development of deuterated drugs.
Properties
Molecular Formula |
C8H9NO5S |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-sulfamoyl-2-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i1D3 |
InChI Key |
SQAILWDRVDGLGY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)





![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)




![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)
